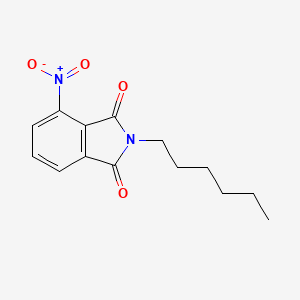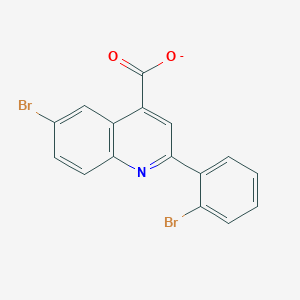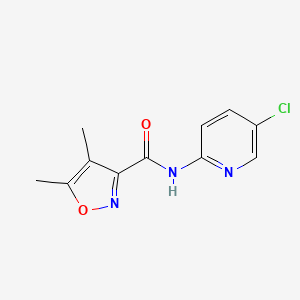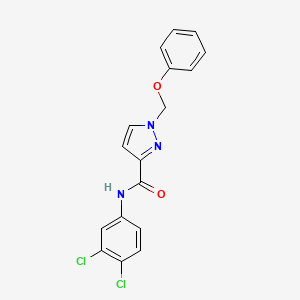![molecular formula C20H20N2O5S B10953527 5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B10953527.png)
5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide is a synthetic organic compound belonging to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a furan ring, a sulfamoylphenyl group, and a dimethylphenoxy moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide involves several steps, starting with the preparation of the furan ring and the introduction of the dimethylphenoxy and sulfamoylphenyl groups. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylphenoxy group: This step involves the reaction of the furan ring with 2,5-dimethylphenol in the presence of a suitable catalyst.
Attachment of the sulfamoylphenyl group: This is typically done through a nucleophilic substitution reaction, where the furan ring is reacted with a sulfamoylphenyl halide.
Industrial production methods may involve optimizing these steps to increase yield and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, acids, and bases.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzyme activity: It can bind to and inhibit the activity of enzymes involved in various biological processes, such as microbial cell wall synthesis or inflammatory pathways.
Modulating receptor activity: The compound may interact with cellular receptors, altering their activity and leading to changes in cell signaling and function.
Inducing apoptosis: In cancer cells, the compound can trigger programmed cell death by activating apoptotic pathways.
Comparison with Similar Compounds
5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide can be compared with other furan derivatives, such as:
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate: This compound has a similar structure but lacks the sulfamoylphenyl group, which may result in different biological activities.
5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide: This compound contains a hydrazide group instead of the carboxamide group, leading to variations in its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C20H20N2O5S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H20N2O5S/c1-13-3-4-14(2)19(11-13)26-12-16-7-10-18(27-16)20(23)22-15-5-8-17(9-6-15)28(21,24)25/h3-11H,12H2,1-2H3,(H,22,23)(H2,21,24,25) |
InChI Key |
RXFQYFXMPCJGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Amino-4-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-4-methoxyphenyl}-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-1-benzenesulfonamide](/img/structure/B10953453.png)
![(4E)-5-methyl-4-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10953462.png)

![[7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10953474.png)
![13-(difluoromethyl)-11-phenyl-4-pyridin-3-yl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10953480.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10953499.png)

![3-[(acetyloxy)methyl]-7-{[3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10953514.png)
![(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-chlorophenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10953521.png)
![4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10953526.png)
![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953534.png)

